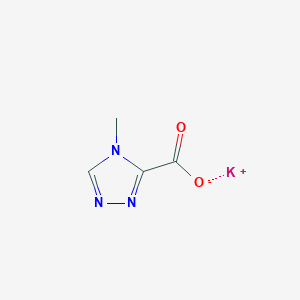
potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C4H4KN3O2. It is a potassium salt of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid. This compound is known for its versatile properties, making it valuable in various scientific research fields, including drug synthesis, agricultural studies, and material science investigations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
化学反応の分析
Types of Reactions: Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides.
Oxidation and Reduction: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated triazole derivatives .
科学的研究の応用
Chemistry: Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is used as a building block in organic synthesis. Its triazole ring is a prevalent functional group in various pharmaceuticals, making it valuable for drug design and development.
Biology and Medicine: The compound’s triazole ring system is known for its potential biological activities, including antifungal and antibacterial properties. Researchers explore its use in developing new therapeutic agents.
Industry: In material science, potassium salts like this compound are studied for their role in crystal engineering and material synthesis.
作用機序
The exact mechanism of action for potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is not well-documented. the triazole ring system is known to interact with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific biological pathways, contributing to the compound’s potential therapeutic effects .
類似化合物との比較
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring system but has a thiol group instead of a carboxylate group.
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is an ester derivative of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid.
Uniqueness: Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other derivatives.
特性
IUPAC Name |
potassium;4-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.K/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIMUZZFCBOBSU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4KN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)





